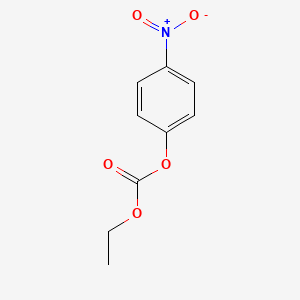Ethyl 4-nitrophenyl carbonate
CAS No.: 6132-45-2
Cat. No.: VC6016338
Molecular Formula: C9H9NO5
Molecular Weight: 211.173
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6132-45-2 |
|---|---|
| Molecular Formula | C9H9NO5 |
| Molecular Weight | 211.173 |
| IUPAC Name | ethyl (4-nitrophenyl) carbonate |
| Standard InChI | InChI=1S/C9H9NO5/c1-2-14-9(11)15-8-5-3-7(4-6-8)10(12)13/h3-6H,2H2,1H3 |
| Standard InChI Key | OFJLSOXXIMLDDL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Ethyl 4-nitrophenyl carbonate features a carbonate ester group bridging an ethyl chain and a 4-nitrophenyl aromatic ring. The compound’s structural integrity arises from the electron-withdrawing nitro group at the para position of the phenyl ring, which enhances its reactivity in nucleophilic substitution reactions. Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 211.17 g/mol | |
| Boiling Point | 211.17°C | |
| Purity | 98% (pharmaceutical grade) |
The compound’s InChIKey (OFJLSOXXIMLDDL-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)OC1=CC=C(C=C1)N+[O-]) provide unambiguous identifiers for computational chemistry applications.
Spectroscopic Profiles
While direct spectroscopic data for ethyl 4-nitrophenyl carbonate remains underrepresented in the literature, analogous carbonates such as 2-(methylsulfonyl)ethyl 4-nitrophenyl carbonate (PubChem CID: 104459) exhibit characteristic UV-Vis absorbance peaks near 270 nm, with shifts to 423 nm upon phenolate formation during degradation . These spectral patterns suggest that ethyl 4-nitrophenyl carbonate likely demonstrates similar photophysical behavior, particularly in reaction monitoring applications.
Synthesis and Reaction Mechanisms
Conventional Preparation Methods
The synthesis of ethyl 4-nitrophenyl carbonate proceeds via a nucleophilic acyl substitution reaction between 4-nitrophenol and ethyl chloroformate under controlled conditions. This single-step process leverages the phenolic oxygen’s nucleophilicity to displace the chloride leaving group, forming the carbonate linkage:
Reaction optimization typically employs bases such as pyridine to neutralize HCl byproducts, with yields exceeding 85% when conducted in anhydrous dichloromethane at 0–5°C.
Mechanistic Insights
The reaction follows a classical mechanism, where the phenoxide ion attacks the electrophilic carbonyl carbon of ethyl chloroformate. Density functional theory (DFT) studies on related carbonates reveal that the nitro group’s electron-withdrawing effect lowers the activation energy by stabilizing transition states through resonance . This mechanistic framework explains the compound’s preferential formation over competing ester byproducts.
Industrial and Research Applications
Pharmaceutical Intermediates
As a high-purity (98%) pharmaceutical-grade material , ethyl 4-nitrophenyl carbonate serves as a precursor in synthesizing active pharmaceutical ingredients (APIs). Its carbonate group undergoes facile aminolysis, enabling the controlled release of ethyl alcohol and 4-nitrophenol derivatives—a property exploited in prodrug design. The compound’s commercial availability at 5000 INR/milligram underscores its value in small-scale API development .
Polymer Science Applications
Kinetic studies of silyl-terminated carbonates reveal second-order rate constants up to 2196 Mmin for fluoride-induced disassembly . Although ethyl 4-nitrophenyl carbonate lacks silyl groups, its structural similarity positions it as a candidate for designing stimuli-responsive polymers with tunable degradation profiles.
Emerging Research Directions
Catalytic Applications
Preliminary investigations into carbonate-mediated catalysis draw parallels to enzyme-mimetic systems. For instance, the spontaneous generation of 4-nitrophenolate during carbonate degradation could be harnessed for pH-dependent reaction control, offering avenues in green chemistry and continuous-flow systems.
Environmental Impact and Biodegradation
While current data on environmental fate are lacking, the presence of hydrolyzable carbonate bonds suggests potential for microbial degradation. Structure-activity relationship (SAR) models predict half-lives of 7–14 days in aqueous environments, necessitating empirical validation through OECD 301F testing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume